

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloctane

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Compound of Interest

Compound Name: 3-Ethyl-2,2-dimethyloctane

Cat. No.: B14550568

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This technical guide provides a comprehensive overview of the branched alkane **3-Ethyl-2,2-dimethyloctane**, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflow visualizations.

Core Concepts: Structure and Properties

3-Ethyl-2,2-dimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone, substituted with an ethyl group at the third carbon and two methyl groups at the second carbon.

The structural formula is as follows:

Physicochemical and Spectroscopic Data

The properties of **3-Ethyl-2,2-dimethyloctane** are summarized in the table below. This data is crucial for its application as a reference standard in analytical chemistry and for predicting its behavior in chemical reactions.^[1]

Property	Value	Source
IUPAC Name	3-Ethyl-2,2-dimethyloctane	[1]
Molecular Formula	C ₁₂ H ₂₆	[2]
Molecular Weight	170.33 g/mol	[2]
CAS Number	62183-95-3	[2]
Canonical SMILES	CCCCC(CC)C(C)(C)C	[1]
Boiling Point	Not experimentally available. Estimated from similar isomers to be in the range of 190-210 °C.	
Density	Not experimentally available.	
XLogP3 (Computed)	5.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	6	[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **3-Ethyl-2,2-dimethyloctane**, reflecting standard practices in organic and analytical chemistry.

Synthesis Protocol: Grignard Reaction

A robust method for synthesizing sterically hindered alkanes like **3-Ethyl-2,2-dimethyloctane** is the Grignard reaction, followed by dehydration and hydrogenation. This two-step approach offers flexibility and is a foundational technique in organic synthesis.[3][4]

Objective: To synthesize **3-Ethyl-2,2-dimethyloctane** via the formation of a tertiary alcohol intermediate.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 2-Bromo-2-methylpropane (tert-butyl bromide)
- 3-Nonanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Concentrated sulfuric acid (H_2SO_4) or p-Toluenesulfonic acid
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Pentane or Hexane for extraction

Procedure:

- Preparation of Grignard Reagent (tert-butylmagnesium bromide):
 - All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small volume of anhydrous diethyl ether.
 - Prepare a solution of 2-bromo-2-methylpropane in anhydrous diethyl ether in the dropping funnel.
 - Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of

iodine or gentle warming may be used.^[5]

- Once initiated, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ketone to form Tertiary Alcohol:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - Add a solution of 3-nonanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
 - After addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Quench the reaction by slowly pouring the mixture over a stirred solution of crushed ice and saturated aqueous NH_4Cl .
 - Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.
 - Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-nonanol.
- Dehydration and Hydrogenation:
 - The crude tertiary alcohol is heated with a catalytic amount of strong acid (e.g., H_2SO_4) to induce dehydration, forming a mixture of alkenes (3-ethyl-2,2-dimethylnon-3-ene and isomers).
 - The resulting alkene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate.
 - A catalytic amount of 10% Pd/C is added.

- The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously until hydrogen uptake ceases.
- The reaction mixture is filtered through Celite to remove the catalyst.
- The solvent is removed under reduced pressure, and the resulting crude **3-Ethyl-2,2-dimethyloctane** can be purified by fractional distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for the identification and quantification of volatile organic compounds like **3-Ethyl-2,2-dimethyloctane**.[\[6\]](#)[\[7\]](#)

Objective: To confirm the identity and purity of synthesized **3-Ethyl-2,2-dimethyloctane**.

Instrumentation & Consumables:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MS).[\[7\]](#)
- Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[\[8\]](#)
- Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.2 mL/min).[\[8\]](#)
- Sample: 1 mg/mL solution of the purified product in hexane.
- Internal Standard (optional, for quantification): A deuterated alkane or a different, well-resolved alkane standard.[\[9\]](#)

GC-MS Parameters:

- Injector Temperature: 280 °C
- Injection Mode: Splitless (or split 50:1 for concentrated samples)
- Injection Volume: 1 µL

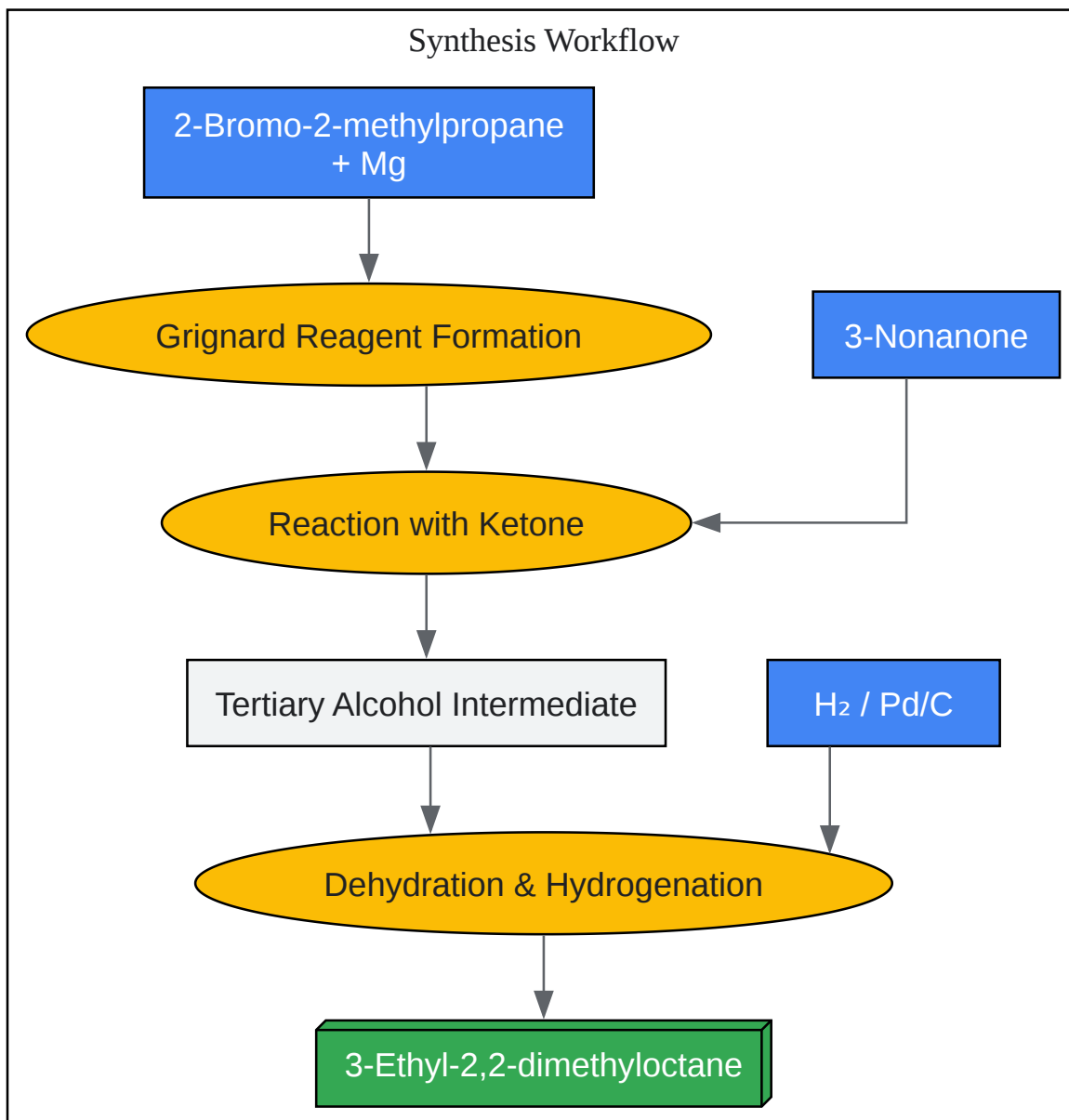
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C[8]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Mass Scan Range: m/z 40-400 amu.

Data Analysis:

- Identification: The identity of the compound is confirmed by matching its retention time with that of a known standard (if available) and by comparing its mass spectrum with reference libraries (e.g., NIST). The mass spectrum of alkanes is characterized by fragmentation patterns with a series of peaks differing by 14 amu (CH₂).
- Purity Assessment: The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram (assuming similar response factors for impurities).

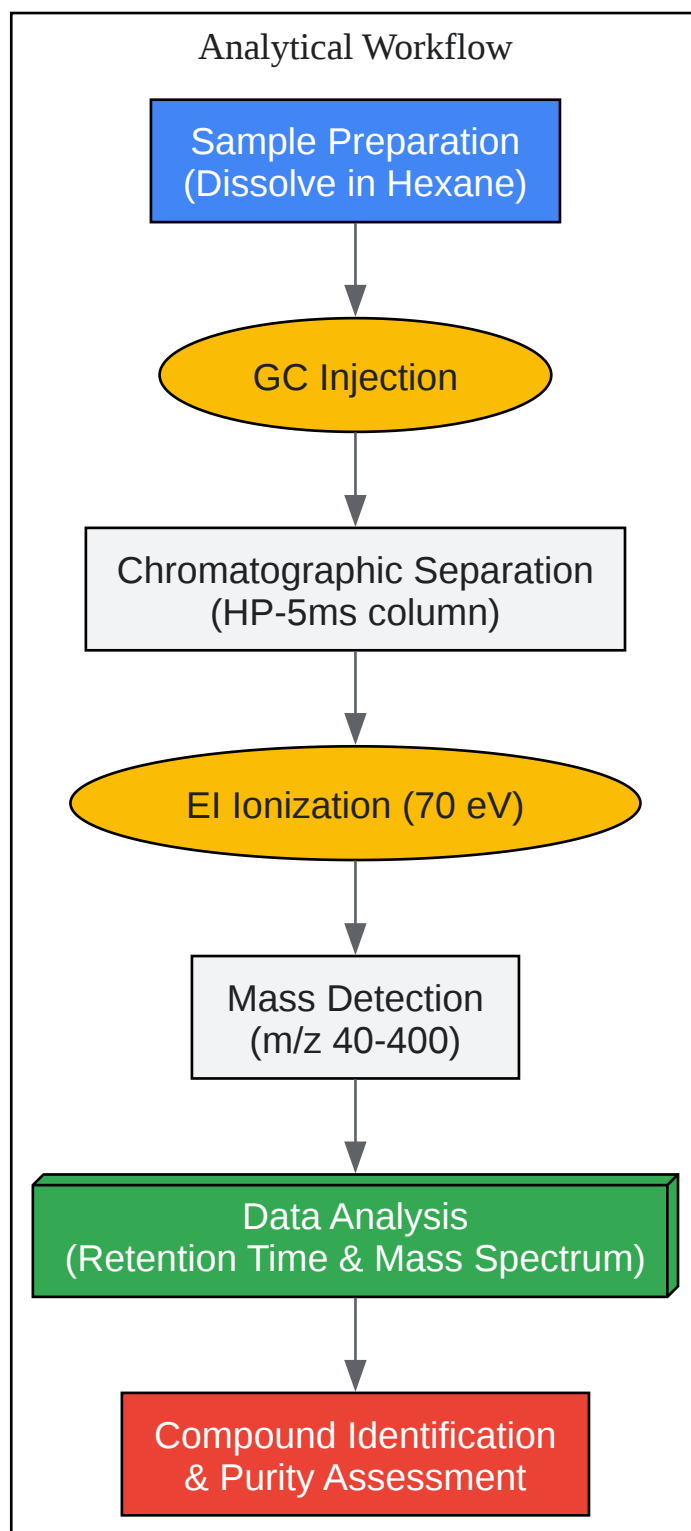
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and analysis of **3-Ethyl-2,2-dimethyloctane**.



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Caption: Logical workflow for the synthesis of **3-Ethyl-2,2-dimethyloctane**.



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